
2,4'-Isomersodium picosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4’-Isomersodium picosulfate is a chemical compound with the molecular formula C18H13NNa2O8S2. It is a derivative of picosulfuric acid and is commonly used as a stimulant laxative. This compound is known for its effectiveness in treating constipation and preparing the large bowel before colonoscopy or surgery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4’-isomersodium picosulfate typically involves the use of bisacodyl as the starting material. The synthetic route includes a hydrolysis reaction followed by a sulphating reaction. The process is characterized by its simplicity and suitability for industrial production .
Industrial Production Methods: The industrial production of 2,4’-isomersodium picosulfate involves the following steps:
Hydrolysis Reaction: Bisacodyl is hydrolyzed to form the intermediate compound.
Chemical Reactions Analysis
Types of Reactions: 2,4’-Isomersodium picosulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2,4’-Isomersodium picosulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and interactions.
Medicine: Primarily used as a laxative for treating constipation and preparing the bowel for medical procedures.
Industry: Employed in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2,4’-isomersodium picosulfate involves its hydrolysis by colonic bacterial enzymes to form the active metabolite bis-(p-hydroxy-phenyl)-pyridyl-2-methane. This active compound stimulates colonic peristalsis by acting directly on the colonic mucosa, thereby increasing the secretion of water and electrolytes into the intestinal lumen .
Comparison with Similar Compounds
Bisacodyl: Another stimulant laxative that is metabolized to the same active compound as 2,4’-isomersodium picosulfate.
Sodium picosulfate: A closely related compound with similar laxative properties.
Uniqueness: 2,4’-Isomersodium picosulfate is unique due to its specific isomeric structure, which may influence its pharmacokinetic properties and effectiveness as a laxative. Its preparation method and high purity standards also set it apart from other similar compounds .
Properties
Molecular Formula |
C18H13NNa2O8S2 |
|---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
disodium;[2-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate |
InChI |
InChI=1S/C18H15NO8S2.2Na/c20-28(21,22)26-14-10-8-13(9-11-14)18(16-6-3-4-12-19-16)15-5-1-2-7-17(15)27-29(23,24)25;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChI Key |
BCLUBMNWNDZSHE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=CC=N3)OS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


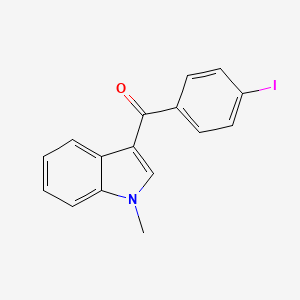
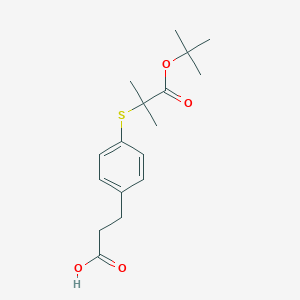
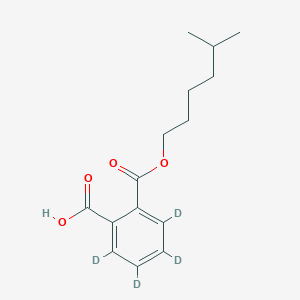
![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)

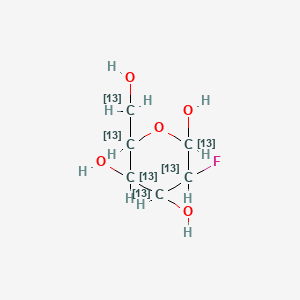
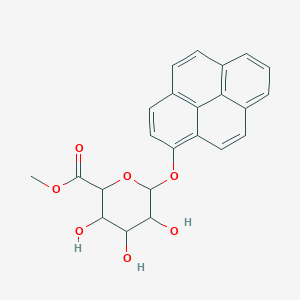
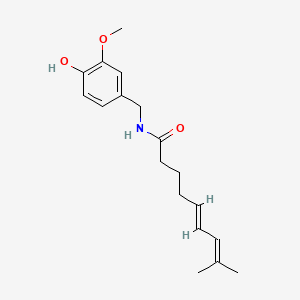
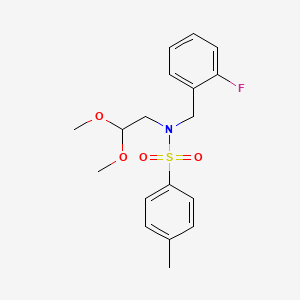
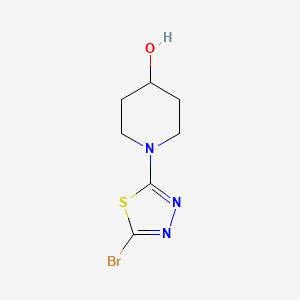
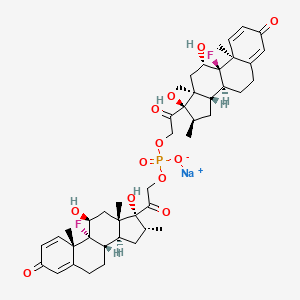
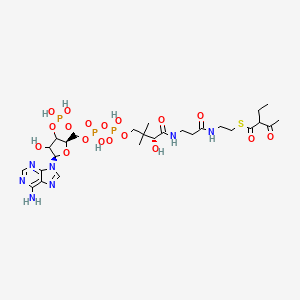
![3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-1-(3-nitrophenyl)pyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B13848375.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid](/img/structure/B13848386.png)
